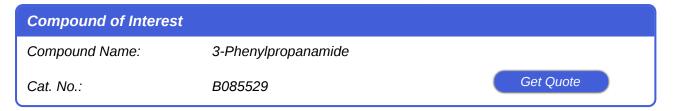


Structure-Activity Relationship (SAR) Studies of 3-Phenylpropanamide Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-phenylpropanamide** analogs targeting various biological systems. The information presented is collated from preclinical studies and aims to offer a clear, data-driven overview for researchers in the field of drug discovery and development. Quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visualizations are provided to illustrate experimental workflows, signaling pathways, and SAR trends.

Anticonvulsant Activity of Phenyl Alcohol Amides

A series of phenyl alcohol amides have been investigated for their anticonvulsant properties. The core structure consists of a phenyl ring, a hydroxyl group, and an amide moiety. Modifications to this scaffold have been explored to understand their impact on anticonvulsant efficacy, typically evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Quantitative Data Summary: Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of selected **3-phenylpropanamide** analogs. The median effective dose (ED50) in the MES and scPTZ tests is a common metric for anticonvulsant potency.

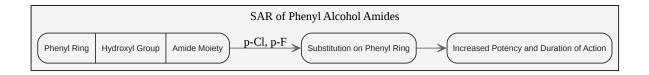


Compound	R	Anticonvulsan t Activity (MES) ED50 (mg/kg)	Anticonvulsan t Activity (scPTZ) ED50 (mg/kg)	Reference
1	Н	>100	120	[1]
2	Н	31.64	75.41	[2]
3	p-Cl	Potent Activity	Significant Activity	[3]
4	p-F	Potent Activity	Significant Activity	

Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols between studies.

Key Structure-Activity Relationship Insights

The anticonvulsant activity of this class of compounds is influenced by substitutions on the phenyl ring.



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Caption: SAR of Phenyl Alcohol Amides.

Studies have shown that the introduction of a halogen, such as chlorine or fluorine, at the paraposition of the phenyl ring generally enhances both the potency and the duration of the anticonvulsant effect.[3] For instance, p-chlorophenyl alcohol amides exhibited significant activity in pentylenetetrazole-induced seizures.[3]



Experimental Protocols

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4]

- Apparatus: An electroconvulsive shock generator with corneal electrodes.
- Animal Preparation: Male ICR-CD-1 mice or Sprague-Dawley rats are commonly used.[1][4]
 Animals are acclimated to the laboratory environment before testing.[1]
- Procedure:
 - Administer the test compound or vehicle control to the animals (e.g., intraperitoneally).
 - At the time of peak effect, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the animal's corneas, followed by a drop of saline to improve conductivity.[4]
 - Deliver an alternating current electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[4]
 - Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
- Endpoint: The abolition of the tonic hindlimb extension is considered protection.[4] The ED50, the dose that protects 50% of the animals, is calculated.[4]

The scPTZ test is a model for myoclonic seizures and is used to identify compounds that can raise the seizure threshold.

Procedure:

- Administer the test compound or vehicle control.
- After a set pretreatment time, administer a convulsive dose of pentylenetetrazole subcutaneously.
- Observe the animals for a defined period for the occurrence of seizures, typically characterized by clonic spasms.



 Endpoint: The absence of a generalized clonic seizure for at least 5 seconds during the observation period is considered protection. The ED50 is then determined.

Histone Deacetylase (HDAC) Inhibition

Certain **3-phenylpropanamide** analogs, particularly those incorporating a zinc-binding group, have been investigated as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a therapeutic strategy in cancer.

Quantitative Data Summary: HDAC Inhibitory Activity

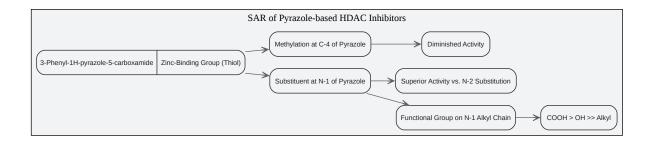
The following table presents the in vitro inhibitory activity (IC50) of selected 3-phenyl-1H-pyrazole-5-carboxamide derivatives against total HDACs.

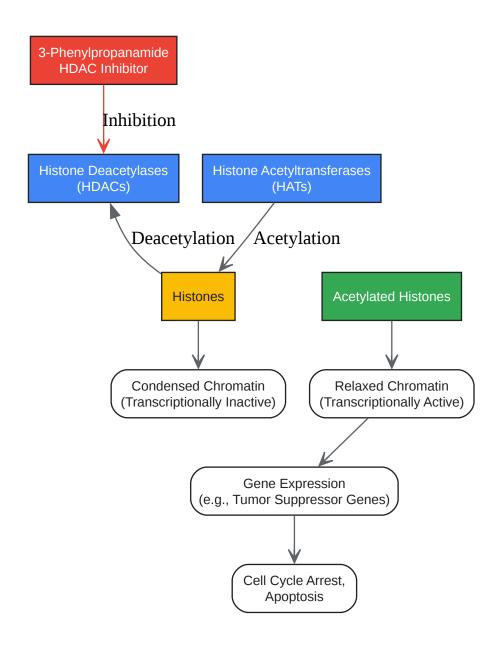
Compound	R1	R2	IC50 (μM)	Reference
5a	Н	Н	>10	[5]
- 5j	СООН	Н	0.08	[5]
Vorinostat	-	-	0.25	[5]

Key Structure-Activity Relationship Insights

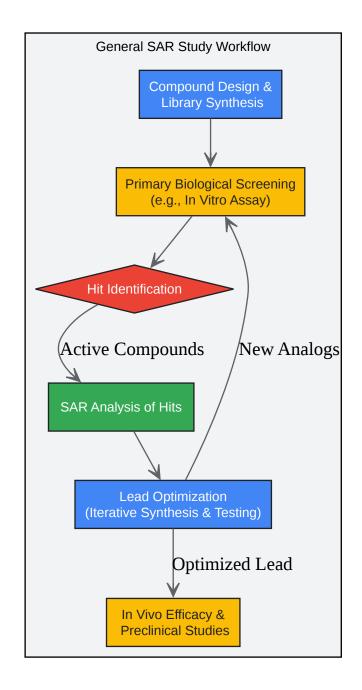
For the 3-phenyl-1H-pyrazole-5-carboxamide scaffold, SAR studies have revealed several key features for potent HDAC inhibition.[5]











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